Cas no 402955-37-7 (Ertapenem Dimer Impurity)

Ertapenem Dimer Impurity structure
Ertapenem Dimer Impurity structure
Product Name:Ertapenem Dimer Impurity
CAS 번호:402955-37-7
MF:C44H48N6O13S2
메가와트:933.014328956604
CID:1061437
PubChem ID:71316412
Update Time:2025-04-20

Ertapenem Dimer Impurity 화학적 및 물리적 성질

이름 및 식별자

    • Ertapenem Dimer Impurity
    • Ertapenem Dimer Impurity DISCONTINUED
    • (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)aMino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)aMino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-Methyl-7-oxo-1-azabicyclo[3.2
    • Ertabenem USP impurity I
    • (4R,5S,6S)-3-(((3S,5S)-5-((3-Carboxyphenyl)carbamoyl)-1-((4R,5S,6S)-3-(((3S,5S)-5-((3-carboxyphenyl)carbamoyl)pyrrolidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carbonyl)pyrrolidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • (4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]-1-[(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • 402955-37-7
    • (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid
    • PUBCHEM_71316412
    • SCHEMBL12509450
    • GZ7TH82JXM
    • Ertapenem sodium dimer hydrate b
    • DTXSID90747710
    • 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, (4R,5S,6S)-
    • Ertapenem sodium dimer IV
    • 인치: 1S/C44H48N6O13S2/c1-17-31-29(19(3)51)39(55)49(31)33(35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)42(58)59)41(57)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)43(60)61)65-36-18(2)32-30(20(4)52)40(56)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1
    • InChIKey: GIKZHKCNSVCAIT-BNCIILEKSA-N
    • 미소: S([C@H]1C[C@@H](C(NC2C=CC=C(C(=O)O)C=2)=O)N(C1)C(C1=C([C@H](C)[C@@H]2[C@@H]([C@@H](C)O)C(N21)=O)S[C@@H]1CN[C@H](C(NC2C=CC=C(C(=O)O)C=2)=O)C1)=O)C1=C(C(=O)O)N2C([C@H]([C@@H](C)O)[C@H]2[C@H]1C)=O

계산된 속성

  • 정밀분자량: 932.27207795g/mol
  • 동위원소 질량: 932.27207795g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 8
  • 수소 결합 수용체 수량: 16
  • 중원자 수량: 65
  • 회전 가능한 화학 키 수량: 14
  • 복잡도: 2100
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 12
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -0.5
  • 토폴로지 분자 극성 표면적: 334Ų

실험적 성질

  • 밀도: 1.62±0.1 g/cm3 (20 ºC 760 Torr),
  • 용해도: 미용성(6.9g/l)(25ºC),
추천 공급업체
Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
SunaTech Inc.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
SunaTech Inc.